Binding Affinity Comparison: Recombinant Human CD40L (BLI) vs. Agonistic Anti-CD154 Antibody (SPR)
Recombinant human CD40L (extracellular domain, HEK293-expressed) binds to immobilized human CD40-Fc with an equilibrium dissociation constant (KD) of 3.29 nM as measured by Bio-Layer Interferometry (BLI) . In comparison, the humanized anti-CD154 monoclonal antibody IDEC-131 (toralizumab) binds to CD154 (CD40L) with a KD of 5.6 nM as determined by surface plasmon resonance (SPR) [1]. The recombinant CD40L protein thus exhibits a 1.7-fold higher affinity (lower KD) for its cognate receptor compared to the antibody's affinity for its ligand target. This difference arises from fundamentally distinct binding mechanisms: the natural trimeric ligand engages CD40 via cooperative multivalent interactions, whereas the antibody binds monovalently to CD154.
| Evidence Dimension | Equilibrium dissociation constant (KD) for receptor/ligand binding |
|---|---|
| Target Compound Data | KD = 3.29 nM (Human CD40L binding to CD40-Fc) |
| Comparator Or Baseline | IDEC-131 anti-CD154 mAb: KD = 5.6 nM (antibody binding to CD154) |
| Quantified Difference | 1.7-fold higher affinity (lower KD) for recombinant CD40L |
| Conditions | Target: BLI assay with Protein A biosensor loaded with Human CD40-Fc; Comparator: SPR analysis of antibody-ligand interaction |
Why This Matters
Higher receptor-binding affinity enables lower working concentrations in functional assays, reducing reagent consumption and experimental cost while maintaining signal fidelity.
- [1] Karpusas M, Lucci J, Ferrant J, et al. A humanized anti-human CD154 monoclonal antibody blocks CD154-CD40 mediated human B cell activation. J Immunol. 2001;166(5):3126-3133. View Source
